

NU6300 pharmacokinetic profile and bioavailability in mice

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Compound of Interest

Compound Name: NU6300

Cat. No.: B609679

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Technical Support Center: NU6300 Pharmacokinetics in Mice

This technical support guide provides detailed information on the pharmacokinetic (PK) profile and bioavailability of **NU6300** in mice. It is intended for researchers, scientists, and drug development professionals conducting preclinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established pharmacokinetic profile of **NU6300** in mice?

A single-dose pharmacokinetic study was conducted in C57BL/6J mice.[1] **NU6300** was administered both intravenously (IV) and intraperitoneally (IP) at a dose of 20 mg/kg.[1] The key pharmacokinetic parameters for the intraperitoneal administration are summarized in the table below.[1] The study noted that low exposure in the blood suggests the druggability of **NU6300** may not be satisfactory.[1]

Data Presentation: Single-Dose Pharmacokinetic Parameters of **NU6300** in Mice (Intraperitoneal Administration)

Parameter	Value	Unit
Dose	20	mg/kg
Cmax	190.09	µg/L
AUC	137.20	µg·h/L
t1/2	12.38	hours

Data sourced from a study in C57BL/6J mice.[\[1\]](#)

Q2: What is the primary mechanism of action for **NU6300**?

NU6300 is identified as a specific inhibitor of Gasdermin D (GSDMD), a key mediator of inflammasome-driven pyroptosis.[\[1\]](#)[\[2\]](#)[\[3\]](#) It acts by covalently binding to cysteine-191 of GSDMD, which blocks its cleavage.[\[1\]](#)[\[2\]](#)[\[3\]](#) Uniquely, **NU6300** also impairs the palmitoylation of both full-length and N-terminal GSDMD, a critical step for its membrane localization and the formation of pores that lead to cell death.[\[1\]](#)[\[3\]](#) This dual-mechanism effectively inhibits pyroptosis.[\[1\]](#)

Q3: Has a maximum tolerated dose (MTD) for **NU6300** been established in mice?

Yes, in an MTD investigation, mice were administered doses of 80, 100, and 120 mg/kg.[\[1\]](#) Fatalities were observed in the 120 mg/kg group.[\[1\]](#) The 100 mg/kg group showed a deceleration in weight gain without any fatalities, leading to the determination of the MTD as 100 mg/kg.[\[1\]](#)

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Mice

This section outlines a general methodology for performing a pharmacokinetic study in mice, based on standard practices and the described **NU6300** study.

1. Animal Model:

- Species: Mouse (e.g., C57BL/6J or BALB/c).
- Health Status: Healthy, specific-pathogen-free animals.

- Acclimatization: Allow at least one week for acclimatization to the facility conditions.

2. Compound Formulation:

- Solvent Selection: Prepare a dosing vehicle suitable for the chosen administration route (e.g., a solution of DMSO, PEG300, Tween-80, and saline for intraperitoneal injection).^[4]^[5]
- Preparation: The working solution should be prepared fresh on the day of the experiment.^[4] Ensure the compound is fully dissolved or forms a homogenous suspension.

3. Dosing and Administration:

- Dose Calculation: Calculate the dose for each mouse based on its body weight.
- Administration Routes:
 - Intravenous (IV): Administer via the lateral tail vein for direct systemic exposure.^[6]
 - Intraperitoneal (IP): Inject into the peritoneal cavity.^[6]
 - Oral (PO): Administer via oral gavage for bioavailability assessment.^[6]
- Volume: Keep administration volumes minimal and consistent with IACUC guidelines (e.g., < 0.2ml for IV in an adult mouse).^[6]

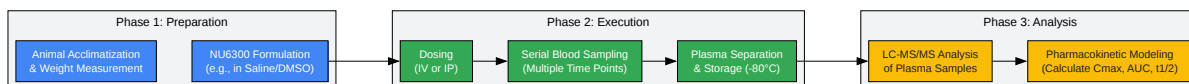
4. Sample Collection:

- Method: Use a serial bleeding protocol to obtain multiple time points from a single mouse, which reduces animal usage and inter-animal variability.^[7]
- Sampling Sites: Collect blood via submandibular vein or saphenous vein for intermediate time points. A terminal sample can be collected via cardiac puncture under anesthesia.^[7]
- Time Points: Collect samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) to accurately define the PK curve.
- Processing: Collect blood into anticoagulant-treated tubes (e.g., EDTA). Centrifuge to separate plasma, then store the plasma samples at -80°C until analysis.

5. Bioanalysis:

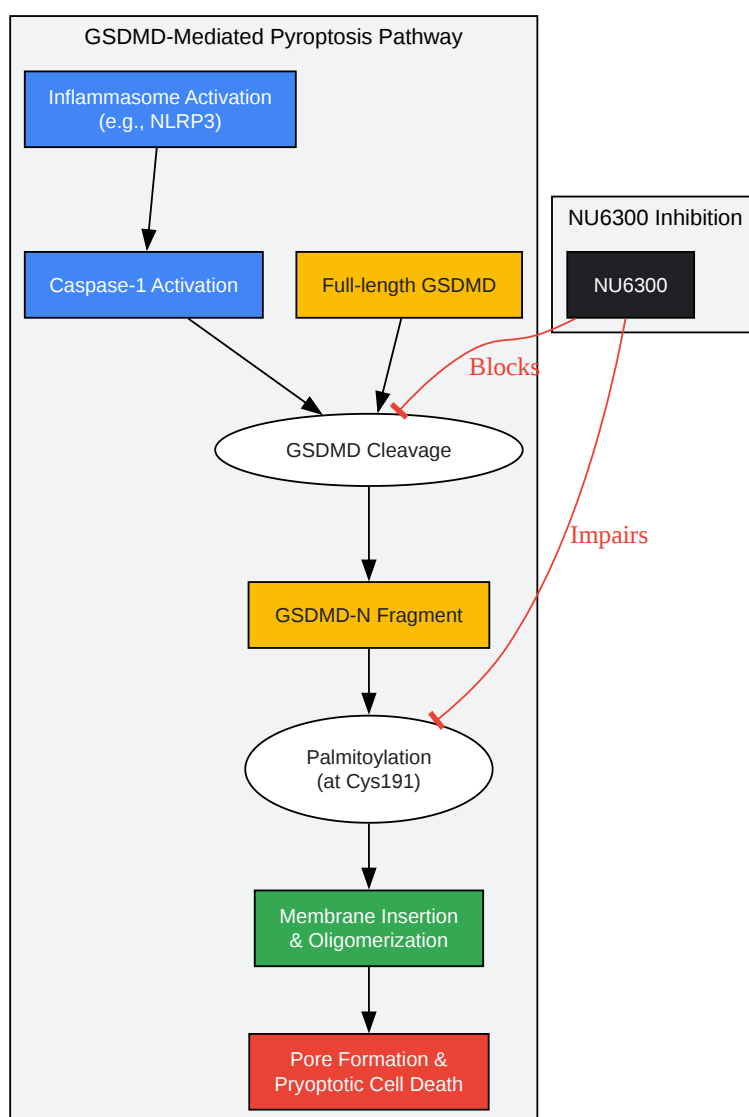
- Technique: Use a validated, sensitive analytical method such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the concentration of **NU6300** in plasma samples.
- Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (C_{max}, AUC, t_{1/2}, Clearance).

Visualized Workflows and Pathways



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Caption: Experimental workflow for a mouse pharmacokinetic study.



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